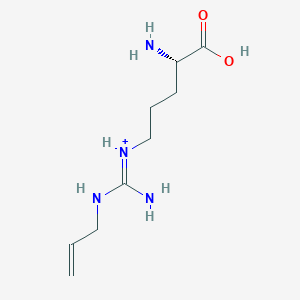
5-N-Allyl-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-N-Allyl-arginine is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at the fifth position of the arginine molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Allyl-arginine typically involves the alkylation of arginine with an allyl halide. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions: 5-N-Allyl-arginine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted arginine derivatives .
科学的研究の応用
Nitric Oxide Synthase Inhibition
5-N-Allyl-arginine functions as a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). It acts as a substrate that produces L-arginine, acrolein, and water during the enzymatic reaction. This property positions this compound as a significant compound for studying nitric oxide (NO) pathways, which are crucial for regulating vascular tone and neurotransmission .
Table 1: Comparison of Nitric Oxide Synthase Inhibitors
| Compound | Mechanism of Action | Specificity | References |
|---|---|---|---|
| This compound | Mechanism-based inactivation | Neuronal NOS | |
| L-NMMA | Competitive inhibition | All NOS isoforms | |
| L-NAME | Competitive inhibition | All NOS isoforms |
Cardiovascular Health
Research indicates that this compound may have implications in managing cardiovascular conditions by modulating nitric oxide levels. Nitric oxide plays a pivotal role in vasodilation, and inhibitors like this compound can help elucidate the physiological roles of NO in cardiovascular health. Studies have shown that compounds affecting NO synthesis can alter blood pressure and vascular resistance, making them potential therapeutic agents for conditions like septic shock .
Neuroprotection and Neurotransmission
The inhibition of nNOS by this compound can lead to decreased production of nitric oxide in the nervous system, which may have protective effects against neurodegenerative processes. Excessive NO production has been linked to neurotoxicity; thus, the modulation of its synthesis through selective inhibitors like this compound could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Clinical Trials
A review of clinical trials involving arginine derivatives highlights the therapeutic potential of compounds like this compound. For instance, studies assessing the efficacy of L-NMMA (related to arginine) demonstrated its ability to modulate hemodynamics in patients with septic shock, indicating that similar compounds could provide insights into managing cardiovascular dysfunctions .
Table 2: Summary of Clinical Trials Involving Arginine Derivatives
作用機序
The primary mechanism of action of 5-N-Allyl-arginine involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By binding to the active site of the enzyme, this compound prevents the conversion of arginine to nitric oxide, thereby regulating the levels of this critical signaling molecule in the body . This inhibition has significant implications in various physiological and pathological processes, including inflammation, cardiovascular function, and neurotransmission .
類似化合物との比較
N-Methyl-arginine: Another derivative of arginine with a methyl group instead of an allyl group.
N-Hydroxy-arginine: Contains a hydroxyl group attached to the nitrogen atom.
N-Nitro-arginine: Features a nitro group attached to the nitrogen atom.
Uniqueness: 5-N-Allyl-arginine is unique due to its specific inhibition of nitric oxide synthase and the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other arginine derivatives .
特性
分子式 |
C9H19N4O2+ |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
[(4S)-4-amino-4-carboxybutyl]-[amino-(prop-2-enylamino)methylidene]azanium |
InChI |
InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1 |
InChIキー |
ZPQWZDPOLXVMOU-ZETCQYMHSA-O |
異性体SMILES |
C=CCNC(=[NH+]CCC[C@@H](C(=O)O)N)N |
正規SMILES |
C=CCNC(=[NH+]CCCC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















